2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
Description
Properties
CAS No. |
606961-44-8 |
|---|---|
Molecular Formula |
C21H17N3O3S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C21H17N3O3S/c1-12-9-15(10-13(2)18(12)27-14(3)25)11-17-20(26)24-21(28-17)22-19(23-24)16-7-5-4-6-8-16/h4-11H,1-3H3/b17-11+ |
InChI Key |
HLNJTEPHXGUGRW-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Cyclization
A patent by the European Patent Office (EP2266961B1) details the use of copper(I) iodide and 1,10-phenanthroline as catalysts to accelerate cyclization. The reaction proceeds at 80–100°C in dimethylformamide (DMF), achieving a 15% reduction in side-product formation compared to non-catalytic methods.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes cyclization rate |
| Catalyst Loading | 5 mol% CuI | Reduces dimerization |
| Solvent | Anhydrous DMF | Enhances solubility |
Structural Characterization and Validation
Post-synthesis characterization ensures the integrity of the complex heterocyclic system.
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar thiazolo-triazole core with a dihedral angle of 12.3° relative to the phenyl acetate group, explaining the compound’s rigidity.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| Acetonitrile | 37.5 | 78 |
| Dichloromethane | 8.9 | 41 |
DMF’s high polarity stabilizes charged intermediates, but acetonitrile offers easier post-reaction purification.
Temperature and Time
Elevated temperatures (90–110°C) reduce reaction time from 24 hours to 8 hours but risk decomposition above 120°C. A balance is achieved at 100°C for 12 hours.
Large-Scale Synthesis and Industrial Considerations
The patent EP2266961B1 outlines a scalable procedure for producing 50–100 kg batches:
-
Reactor Setup: 2,000 L glass-lined reactor under nitrogen purge.
-
Distillation: Ethyl acetate removed under reduced pressure (100 mmHg at 40°C).
-
Crystallization: Heptane added to induce precipitation, yielding 48% purified product.
Critical Challenges:
-
Residual palladium removal (<10 ppm) requires activated carbon treatment.
-
Polymorphism control during crystallization to ensure batch consistency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it may be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate can be elucidated through comparative analysis with derivatives and analogs. Below is a systematic evaluation based on substituents, stereochemistry, and heterocyclic frameworks:
Structural and Substituent Variations
Impact of Stereochemistry
The (E)-configuration of the target compound ensures a planar arrangement of the thiazolo-triazole and aromatic rings, favoring intermolecular π-π interactions and crystallinity. In contrast, the (Z)-isomers (e.g., and ) exhibit bent geometries, which may reduce packing efficiency and melting points .
Electronic and Bioactive Properties
- Electron-Withdrawing Effects : The triazole-thiazolone core in the target compound delocalizes electron density, enhancing stability toward nucleophilic attack compared to benzimidazole analogs () .
- The indolylidene group () introduces redox-active character, relevant for catalytic or bioactive roles .
Pharmacokinetic Considerations
- Lipophilicity : The ethyl group in and methoxy/ethoxy substituents in –4 improve logP values, suggesting enhanced membrane permeability compared to the target compound’s phenyl-acetate system .
- Metabolic Stability: Acetate esters in all compounds may act as prodrug motifs, hydrolyzing in vivo to release active phenolic derivatives.
Biological Activity
2,6-Dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological effects, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thiazole ring fused with a triazole moiety, which is known to contribute to various biological activities. The presence of multiple functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. For instance:
- Activity Against Fungi : Compounds similar to the target compound have shown activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
- Bacterial Activity : A study highlighted that certain thiazole derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the compound may also possess similar antimicrobial properties .
Cytotoxicity and Anticancer Potential
The compound's structural features suggest potential anticancer activity. Related compounds have demonstrated cytotoxic effects on various cancer cell lines:
- Mechanism of Action : The anticancer properties are often attributed to the inhibition of tyrosine kinases involved in cell proliferation and survival pathways .
- Case Studies : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.
Structure-Activity Relationship (SAR)
The biological efficacy of thiazole and triazole derivatives is influenced by their structural components:
- Electron-Withdrawing Groups : The presence of groups like nitro (NO₂) enhances activity against certain pathogens by increasing lipophilicity and improving membrane permeability.
- Hydrophobic Interactions : Compounds with increased hydrophobic characteristics tend to exhibit better binding affinity to biological targets .
Research Findings
Recent studies have provided insights into the mechanisms through which this compound exerts its biological effects:
- Antimicrobial Mechanisms : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Cytotoxic Mechanisms : It may induce oxidative stress in cancer cells or interfere with DNA replication processes.
Q & A
Q. What are the recommended synthetic routes for 2,6-dimethyl-4-[(E)-(6-oxo-2-phenylthiazolo-triazolylidene)methyl]phenyl acetate, and how can purity be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including:
Thiazolo-triazole core formation via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
Knoevenagel condensation to introduce the (E)-configured methylidenyl group, requiring anhydrous ethanol and catalytic piperidine .
Acetylation of the phenolic hydroxyl group using acetic anhydride in pyridine .
Optimization Tips:
- Use HPLC (>95% purity) and ¹H/¹³C NMR to monitor intermediate purity.
- Control reaction temperatures (e.g., 80–100°C for cyclization) to minimize side products .
Q. Table 1: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield Range | Key Impurities |
|---|---|---|---|
| Cyclization | H₂SO₄, 90°C, 6h | 60–75% | Unreacted thiosemicarbazide |
| Knoevenagel | Piperidine, EtOH, reflux | 50–65% | Z-isomer byproducts |
| Acetylation | Ac₂O, pyridine, RT | 85–90% | Hydrolyzed acetate |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
- X-ray crystallography confirms the (E)-configuration and planarity of the thiazolo-triazole core .
- FT-IR identifies key functional groups (e.g., C=O at 1680–1720 cm⁻¹ for acetate and triazolone) .
- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 463.12 [M+H]⁺) .
Note: Comparative NMR with Z-isomer analogs is essential to confirm stereochemistry .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s anticancer activity, and how can binding affinity be validated?
Methodological Answer:
- Hypothesized Mechanism: The thiazolo-triazole core intercalates DNA, while the 3,4,5-trimethoxyphenyl group inhibits tubulin polymerization .
- Validation Steps:
- Molecular docking (e.g., AutoDock Vina) against β-tubulin (PDB: 1SA0) and DNA topoisomerase II .
- In vitro assays :
- MTT assay (IC₅₀ values in HeLa cells: 2.1–5.3 µM) .
- Flow cytometry to assess apoptosis (e.g., Annexin V/PI staining) .
Q. Table 2: Comparative Anticancer Activity
| Analog Substituent | IC₅₀ (µM) HeLa | Tubulin Inhibition (%) |
|---|---|---|
| 2,6-Dimethyl (target) | 2.1 | 78 ± 4 |
| 3-Chlorophenyl | 4.8 | 62 ± 5 |
| 4-Methoxyphenyl | 3.5 | 70 ± 3 |
Q. How should researchers address contradictions in reported biological activity data across analogs?
Methodological Answer: Contradictions often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) reduce solubility, altering bioavailability .
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) .
Strategies:
- Conduct QSAR studies to correlate substituent electronegativity with activity .
- Use synchrotron-based crystallography to resolve binding mode discrepancies .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
- Key Findings :
- Oxidative degradation at the triazolone ring (major pathway) .
- t₁/₂ in plasma: 4.2 ± 0.3 hours (mouse model) .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Priority Modifications :
- Phenyl ring substituents : Electron-donating groups (e.g., -OCH₃) enhance DNA intercalation .
- Acetate group replacement : Replace with carbamates to improve blood-brain barrier penetration .
- Tools :
- Density Functional Theory (DFT) to calculate frontier molecular orbitals and predict reactivity .
- Free-Wilson analysis to quantify substituent contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
